Bis(5-methylhexyl) Phthalate-3,4,5,6-D4 certificate of analysis
Bis(5-methylhexyl) Phthalate-3,4,5,6-D4 certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical data, experimental protocols, and relevant biological pathways associated with Bis(5-methylhexyl) Phthalate-3,4,5,6-D4. This deuterated standard is crucial for accurate quantification in metabolic and pharmacokinetic studies.
Quantitative Data Summary
The following tables summarize the key quantitative information for Bis(5-methylhexyl) Phthalate-3,4,5,6-D4.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C22H30D4O4 | [1] |
| Molecular Weight | 366.53 | [1][2] |
| CAS Number | 2708280-88-8 | [1][2] |
| Unlabeled CAS No. | 41451-28-9 | [2][3] |
| Isotopic Enrichment | 99 atom % D | [2] |
| Storage Conditions | Room Temperature | [2] |
| Stability | Stable under recommended storage conditions. Re-analysis recommended after three years. | [2] |
Experimental Protocols
Detailed methodologies for the analysis of phthalates are critical for obtaining reliable and reproducible results. Isotope dilution mass spectrometry using deuterated standards like Bis(5-methylhexyl) Phthalate-3,4,5,6-D4 is a common technique for accurate quantification.
2.1. Purity and Identity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
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Objective: To confirm the identity and determine the purity of Bis(5-methylhexyl) Phthalate-3,4,5,6-D4.
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Instrumentation: A standard gas chromatograph coupled with a mass spectrometer.
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Method:
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Sample Preparation: A dilute solution of the standard is prepared in a high-purity solvent such as isooctane.[3]
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GC Separation: The sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a non-polar or semi-polar column suitable for phthalate (B1215562) analysis). The temperature program is optimized to ensure good separation from any potential impurities.
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MS Detection: As the compound elutes from the GC column, it is ionized (typically by electron ionization) and the resulting ions are detected by the mass spectrometer. The mass spectrum will show a characteristic fragmentation pattern and a molecular ion peak corresponding to the deuterated compound.
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Data Analysis: The purity is determined by integrating the peak area of the target compound and comparing it to the total area of all detected peaks. The identity is confirmed by comparing the obtained mass spectrum with a reference spectrum.
2.2. Quantification by High-Performance Liquid Chromatography (HPLC)
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Objective: To determine the concentration of Bis(5-methylhexyl) Phthalate-3,4,5,6-D4 in a solution or to quantify the unlabeled analogue in a sample matrix.
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Instrumentation: An HPLC system equipped with a suitable detector, such as a UV detector or a mass spectrometer.
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Method:
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Standard Preparation: A series of calibration standards are prepared by diluting a stock solution of the deuterated phthalate to known concentrations.[4]
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Sample Preparation: For analysis of the unlabeled compound in a sample (e.g., water, biological fluid), a known amount of the deuterated internal standard is added to the sample prior to extraction and cleanup.[4]
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HPLC Separation: The prepared standards and samples are injected into the HPLC system. Separation is typically achieved on a reverse-phase column (e.g., C18 or C30) with a mobile phase gradient (e.g., methanol/water or acetonitrile/water).[4]
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Detection: The eluting compounds are detected by UV absorbance at a specific wavelength or by mass spectrometry for higher sensitivity and selectivity.
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Data Analysis: A calibration curve is generated by plotting the response of the standards against their concentrations. The concentration of the analyte in the sample is then calculated from this curve based on the ratio of the analyte peak area to the internal standard peak area.
Signaling Pathways and Experimental Workflows
3.1. Phthalate Signaling Pathways
Phthalates are known endocrine-disrupting chemicals that can interact with various cellular signaling pathways.[5] Understanding these pathways is crucial for assessing their potential biological effects.
Caption: Overview of phthalate interaction with cellular receptors and signaling pathways.
Phthalates can cross the cell membrane and interact with various nuclear receptors such as the estrogen receptor (ER), androgen receptor (AR), aryl hydrocarbon receptor (AhR), and peroxisome proliferator-activated receptor-gamma (PPARγ), leading to changes in gene expression.[6] They can also activate G protein-coupled receptors (GPCRs) on the cell surface.[6]
3.2. Experimental Workflow for Isotope Dilution Mass Spectrometry
The use of a deuterated internal standard is fundamental for accurate quantification in complex matrices. The following diagram illustrates a typical workflow.
Caption: General workflow for quantitative analysis using an internal standard.
This workflow highlights the key steps from sample collection to the final determination of the analyte concentration. The addition of a known amount of the deuterated standard at an early stage compensates for analyte loss during sample preparation and for matrix effects during analysis.
References
- 1. Bis(5-methylhexyl) Phthalate-3,4,5,6-d4 | CAS#:2708280-88-8 | Chemsrc [chemsrc.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. esslabshop.com [esslabshop.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Effects and Mechanisms of Phthalates’ Action on Reproductive Processes and Reproductive Health: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
